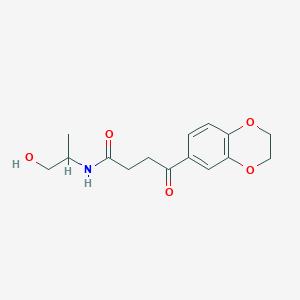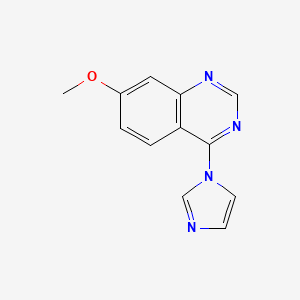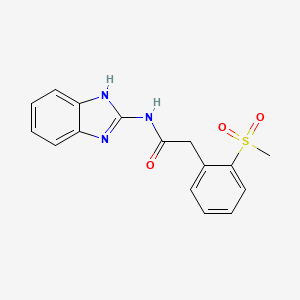
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide acts as a positive allosteric modulator of mGluR4, which means it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the orthosteric binding site. This results in an increase in the potency and efficacy of the receptor's response to its endogenous ligand, glutamate. The enhanced activity of mGluR4 leads to a decrease in the release of neurotransmitters such as dopamine, which is associated with the symptoms of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of mGluR4 in a dose-dependent manner, leading to a decrease in the release of dopamine and other neurotransmitters. This results in a reduction in the symptoms associated with Parkinson's disease, schizophrenia, and addiction. Additionally, this compound has been shown to have neuroprotective effects by reducing the toxicity of certain neurotoxic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its selectivity for mGluR4, which reduces the potential for off-target effects. Additionally, this compound has been shown to be stable in vivo, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective mGluR4 positive allosteric modulators. Additionally, studies are needed to determine the long-term effects of this compound on neurological function and behavior. Finally, the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and Huntington's disease should be explored.
Conclusion:
In conclusion, this compound is a selective positive allosteric modulator of mGluR4 that has potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide involves the reaction between 1-phenylcyclopropane-1-carboxylic acid and 5-amino-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that this compound can enhance the activity of mGluR4, which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, this compound can potentially improve the symptoms associated with these neurological disorders.
Propriétés
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(17(8-9-17)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDVPSXMARPMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)
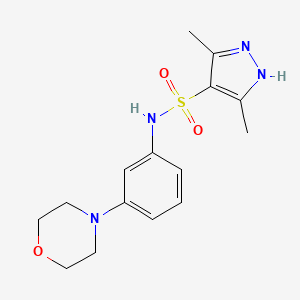
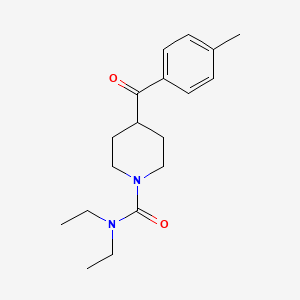
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
